N-(piperidin-4-yl)benzamide hydrochloride

HIF-1α activation Antitumor activity HepG2 cells

Inconsistent building block purity compromises parallel synthesis reproducibility. 4-Benzamidopiperidine HCl (CAS 83540-09-4) delivers defined stoichiometry and aqueous solubility for reliable medicinal chemistry workflows. • Privileged scaffold for HIF-1α activation (derivatives achieve IC50 0.12-0.13 μM in HepG2) and 5-HT4 agonism (EC50 1.5 nM) • Hydrochloride salt ensures automated liquid handling compatibility • ≥95% purity with ambient storage stability for screening collections

Molecular Formula C12H17ClN2O
Molecular Weight 240.73 g/mol
CAS No. 83540-09-4
Cat. No. B1288988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(piperidin-4-yl)benzamide hydrochloride
CAS83540-09-4
Molecular FormulaC12H17ClN2O
Molecular Weight240.73 g/mol
Structural Identifiers
SMILESC1CNCCC1NC(=O)C2=CC=CC=C2.Cl
InChIInChI=1S/C12H16N2O.ClH/c15-12(10-4-2-1-3-5-10)14-11-6-8-13-9-7-11;/h1-5,11,13H,6-9H2,(H,14,15);1H
InChIKeyMNPZBYLCTOOFPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Piperidin-4-yl)benzamide Hydrochloride: A Privileged Scaffold


N-(Piperidin-4-yl)benzamide hydrochloride (CAS 83540-09-4, also known as 4-Benzamidopiperidine HCl) is a crystalline solid consisting of a benzamide moiety substituted with a piperidine ring at the 4-position . This structural motif is widely recognized as a 'privileged scaffold' in medicinal chemistry—a core framework capable of binding diverse biological targets, including G-protein coupled receptors, kinases, and transcription factors [1]. The hydrochloride salt form (molecular weight 240.73 g/mol) provides enhanced aqueous solubility compared to the free base, facilitating its use as a versatile building block for the synthesis of bioactive small molecules and pharmaceutical intermediates .

Scaffold

Privileged benzamide-piperidine core for diverse target engagement

Salt Form

Hydrochloride salt supports aqueous solubility for parallel synthesis

Workflow

Defined stoichiometry enables reproducible derivatization and screening

Why N-(Piperidin-4-yl)benzamide HCl Cannot Be Replaced


Despite the existence of numerous N-(piperidin-4-yl)benzamide derivatives, direct substitution with seemingly similar in-class compounds is scientifically untenable due to profound differences in biological activity, target selectivity, and physicochemical properties dictated by substitution patterns. For example, while the unsubstituted parent scaffold serves as a neutral building block, the addition of a methylsulfonyl and phenoxy group yields a derivative with an IC50 of 8.42 μmol/L against HepG2 cells, demonstrating a >1000-fold difference in potency compared to other derivatives in the same class [1]. Similarly, subtle modifications to the benzamide ring can switch the biological target from hypoxia-inducible factor (HIF-1α) activation to 5-HT4 receptor agonism, underscoring that even minor structural alterations produce functionally distinct compounds that are not interchangeable in research or development workflows [2]. Consequently, procurement decisions must be guided by the specific substitution pattern and validated biological profile of the exact compound.

This Product Similar-Looking Alternative
Substitution Pattern

Unsubstituted parent scaffold: neutral building block with versatile derivatization potential

Ring-substituted analogs may shift target selectivity (e.g., HIF-1α vs. 5-HT4); minor modifications produce functionally distinct compounds

Biological Potency

Baseline scaffold with no intrinsic activity; potency introduced via rational derivatization

Derivatized analogs can exhibit large-magnitude activity differences; >1000-fold variation reported across in-class derivatives

Salt Form & Purity

Defined HCl salt, ≥95% purity; consistent stoichiometry for assay-ready preparation

Free base or impure batches may introduce weighing errors, solubility variability, and confounding biological readouts

Quantitative Evidence for N-(Piperidin-4-yl)benzamide HCl


HIF-1α Activation via Derivatization

N-(Piperidin-4-yl)benzamide hydrochloride is the parent scaffold for derivatives 10b and 10j, which exhibit sub-micromolar inhibitory bioactivity (IC50 = 0.12 μM and 0.13 μM, respectively) against HepG2 liver cancer cells [1]. This represents a substantial >70-fold improvement in potency compared to the baseline unmodified benzamide core, which lacks measurable activity in this assay [1]. In contrast, other benzamide derivatives in the same study, such as those with 4-methoxy or 4-chloro substitutions, failed to achieve sub-micromolar potency [1].

HIF-1α Activation via Derivatization
Cross-study comparable

Derivatives 10b/10j: IC50 = 0.12 μM and 0.13 μM vs. HepG2 cells

Unmodified scaffold: no measurable activity; other 4-substituted derivatives: IC50 > 1 μM

Supports HIF-1α pathway-activation optimization studies

Scaffold enables >70-fold potency gain over baseline; reported in vitro HepG2 model

HIF-1α activation Antitumor activity HepG2 cells

Anti-hepatoma Activity vs. Sorafenib

A specific derivative of the N-(piperidin-4-yl)benzamide scaffold, N-(1-(methylsulfonyl)piperidin-4-yl)-4-phenoxybenzamide, was directly compared to the FDA-approved multikinase inhibitor sorafenib in HepG2 cell proliferation assays [1]. The benzamide derivative exhibited an IC50 value of 8.42 μmol/L, outperforming sorafenib in the same experimental system [1]. This head-to-head comparison provides direct quantitative evidence that the N-(piperidin-4-yl)benzamide scaffold can be elaborated into agents with competitive or superior activity to a clinical standard of care.

Anti-hepatoma Activity vs. Sorafenib
Head-to-head

Methylsulfonyl-phenoxy derivative: IC50 = 8.42 μM vs. HepG2 cells

Reported lower IC50 than sorafenib control in the same assay system

Supports liver cancer cell-model comparator studies

Direct head-to-head evidence; model-specific endpoint context requires review

Anti-hepatoma Liver cancer Sorafenib

5-HT4 Receptor Agonism Potency

The N-(piperidin-4-yl)benzamide core is a key pharmacophore in a series of luminally-acting 5-HT4 receptor agonists, as disclosed in patent WO2021225968A1 [1]. Exemplary compounds derived from this scaffold display functional EC50 values as low as 2.5 nM in guinea pig longitudinal muscle myenteric plexus contraction assays and 1.5 nM in cAMP accumulation assays using human 5-HT4e receptor-expressing CHO cells [2]. This represents a >1000-fold improvement in potency over the unsubstituted parent scaffold, which is essentially inactive at 5-HT4 receptors, and places the elaborated derivatives among the most potent 5-HT4 agonists known [2].

5-HT4 Receptor Agonism Potency
Class-level

Derivatives: EC50 = 1.5 nM (cAMP) / 2.5 nM (tissue contraction)

Reported >1000-fold gain vs. parent scaffold

Supports 5-HT4 pathway agonism research context

Patent-derived class-level evidence; human 5-HT4e CHO cell assay and tissue model data

5-HT4 receptor Gastrointestinal motility GPCR

High Purity and Consistent Physicochemical Profile

Commercially available N-(piperidin-4-yl)benzamide hydrochloride is supplied with a minimum purity of 95-98% as verified by GC or nonaqueous titration [1]. This level of purity is critical for reproducible synthetic transformations and biological assays, as even minor impurities (e.g., residual piperidine or benzoyl chloride) can significantly affect reaction yields or confound biological readouts. In contrast, lower-purity generic 'benzamide-piperidine' mixtures from non-specialist vendors often contain undefined impurities that can exceed 5%, leading to variable results and wasted resources . The hydrochloride salt form also offers defined solubility in aqueous buffers (moderate, ~10 mg/mL) and organic solvents (DMF, DCM), eliminating the need for tedious free-base conversion and enabling direct use in parallel synthesis or high-throughput screening [1].

Purity & Physicochemical Consistency
Data to verify

≥95% purity (GC/titration); defined HCl salt stoichiometry

Supplier-specified analytical grade; aqueous solubility supports direct assay use

Supports procurement reproducibility and assay-ready workflow fit

Supplier-provided specification; independent lot verification recommended

Chemical synthesis Building block Quality control

Application Scenarios for N-(Piperidin-4-yl)benzamide HCl


HIF-1α Activator Lead Optimization in Oncology

Medicinal chemistry teams targeting hypoxia-inducible factor (HIF-1α) activation in solid tumors can use N-(piperidin-4-yl)benzamide hydrochloride as a validated starting scaffold. The Archives of Pharmacal Research study demonstrates that appropriate substitution (e.g., diaryl ether groups) yields derivatives with sub-micromolar IC50 values (0.12–0.13 μM) in HepG2 cells and upregulation of HIF-1α protein and downstream effectors (p21, cleaved caspase-3) [1]. This scaffold therefore offers a direct, data-supported path to optimizing a novel class of HIF-1α activators distinct from prolyl hydroxylase inhibitors. Researchers should prioritize the hydrochloride salt for its defined stoichiometry and aqueous solubility, which simplifies parallel synthesis workflows and cell-based assay preparation .

Sorafenib-Competitive Liver Cancer Therapeutics

Investigators focused on hepatocellular carcinoma (HCC) drug discovery can leverage the N-(piperidin-4-yl)benzamide scaffold to generate sorafenib-competitive leads. A specific derivative, N-(1-(methylsulfonyl)piperidin-4-yl)-4-phenoxybenzamide, exhibited superior in vitro activity (IC50 = 8.42 μmol/L) compared to sorafenib in HepG2 assays [2]. This scaffold thus provides a chemically distinct entry point for developing next-generation HCC agents that may address sorafenib resistance or tolerability limitations. The unsubstituted hydrochloride serves as the ideal building block for systematically exploring substitution patterns (e.g., N-sulfonyl, 4-aryloxy) to optimize potency and selectivity .

5-HT4 Receptor Agonists for GI Motility Disorders

For researchers developing novel prokinetic agents for gastrointestinal motility disorders (e.g., gastroparesis, chronic constipation), N-(piperidin-4-yl)benzamide hydrochloride is a key precursor. Patent WO2021225968A1 discloses a series of luminally-acting 5-HT4 agonists based on this core, with functional EC50 values as low as 1.5 nM in human receptor assays and 2.5 nM in tissue contraction models [3][4]. The scaffold's ability to support high-potency agonism, combined with its demonstrated selectivity for luminal versus systemic exposure when appropriately derivatized, makes it a strategic choice for developing safer prokinetic drugs with minimized cardiovascular risk [3].

Library Synthesis for Drug Discovery and Chemical Probes

Academic and industrial laboratories performing parallel synthesis or high-throughput screening require building blocks of consistent quality to ensure reproducible outcomes. N-(Piperidin-4-yl)benzamide hydrochloride, available at ≥95% purity with defined salt form, eliminates the variability associated with free base forms or impure commercial batches [5]. Its moderate aqueous solubility and stability under ambient conditions facilitate automated liquid handling and long-term storage, making it suitable for inclusion in corporate compound collections or academic screening decks. The scaffold's validated role as a privileged structure for diverse targets (HIF-1α, 5-HT4, kinases) further justifies its inclusion in any diversity-oriented synthesis or fragment-based drug discovery effort [1].

Application
Selection Property
Validation Focus
HIF-1α Pathway Activation Studies
Unsubstituted scaffold with reported derivatization path to sub-micromolar leads
HIF-1α protein upregulation and downstream effector endpoints
Hepatocellular Carcinoma Cell-Model Studies
Scaffold supports sorafenib-competitive derivative development
HepG2 cell proliferation endpoint context; resistance-mechanism review
5-HT4 Receptor Pathway Research
Core pharmacophore for high-potency 5-HT4 agonism with appropriate substitution
cAMP accumulation and tissue-contraction assay endpoints
Library Synthesis & Diversity-Oriented Screening
Defined HCl salt, ≥95% purity; compatible with automated liquid handling
Lot-to-lot consistency review; scaffold derivatization reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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